molecular formula C8H14N2O B7965512 N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl

N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl

Cat. No.: B7965512
M. Wt: 154.21 g/mol
InChI Key: KVOKFNJPMFXEEX-UHFFFAOYSA-N
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Description

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is known for its unique structure, which includes an azetidine ring and a cyclopropylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride typically involves the reaction of azetidine with cyclopropylcarboxylic acid chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and cyclopropylcarboxamide group play a crucial role in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Azetidinylmethyl)cyclopropanecarboxamide
  • N-(3-Azetidinylmethyl)cyclopropylcarboxamide

Uniqueness

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride is unique due to its specific combination of an azetidine ring and a cyclopropylcarboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-6-3-9-4-6/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKFNJPMFXEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopropanecarbonyl chloride (315 mg, 3.0 mmol) was added into a solution of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (372 mg, 2.0 mmol) and triethylamine (1 mL) in CH2Cl2 (20 mL) at r.t. After 2 h, the reaction mixture was condensed. The residue was dissolved in CH2Cl2 (10 mL) and treated with TFA (10 mL) at r.t for 1 hr. Evaporation of solvents provided the desired product as its TFA salt, which was used in Step A directly.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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